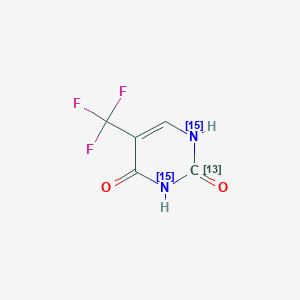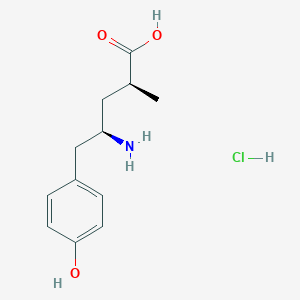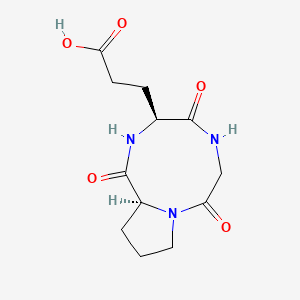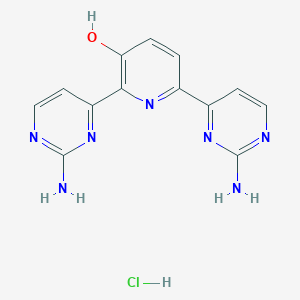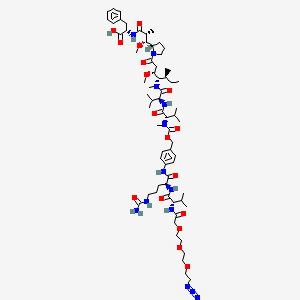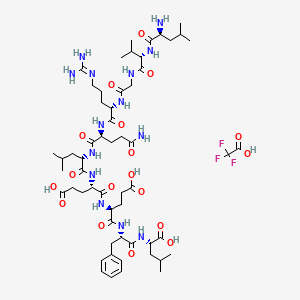
LVGRQLEEFL (mouse) (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LVGRQLEEFL (mouse) (TFA) is a peptide corresponding to amino acids 113 to 122 in apolipoprotein J (apoJ). This compound exhibits anti-inflammatory and anti-atherogenic properties. It can be added to an apoJ mimetic to form HM-10/10 peptide, which is a novel chimeric high-density lipoprotein mimetic peptide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LVGRQLEEFL (mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of LVGRQLEEFL (mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
LVGRQLEEFL (mouse) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Oxidation Reagents: Hydrogen peroxide (H₂O₂)
Reduction Reagents: Dithiothreitol (DTT)
Major Products Formed
The major product formed from the synthesis of LVGRQLEEFL (mouse) (TFA) is the peptide itself. During oxidation and reduction reactions, modified versions of the peptide with altered side chains may be produced .
Wissenschaftliche Forschungsanwendungen
LVGRQLEEFL (mouse) (TFA) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions, particularly in relation to inflammation and atherosclerosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and cardiovascular diseases.
Industry: Utilized in the development of novel peptide-based drugs and high-density lipoprotein mimetics
Wirkmechanismus
LVGRQLEEFL (mouse) (TFA) exerts its effects by mimicking the structure and function of apolipoprotein J. It interacts with cellular receptors and pathways involved in inflammation and lipid metabolism. The peptide protects retinal pigment epithelium and photoreceptors from oxidant-induced cell death by modulating oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LVGRQLEEFL (human) (TFA): A similar peptide derived from human apolipoprotein J.
LVGRQLEEFL (rat) (TFA): A peptide derived from rat apolipoprotein J.
Uniqueness
LVGRQLEEFL (mouse) (TFA) is unique due to its specific amino acid sequence and its ability to form the HM-10/10 peptide. This chimeric high-density lipoprotein mimetic peptide exhibits distinct anti-inflammatory and anti-atherogenic properties, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C57H91F3N14O18 |
|---|---|
Molekulargewicht |
1317.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C55H90N14O16.C2HF3O2/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6;3-2(4,5)1(6)7/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-,45-;/m0./s1 |
InChI-Schlüssel |
AHFNMEHHYWUPIK-BOWLUVNQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


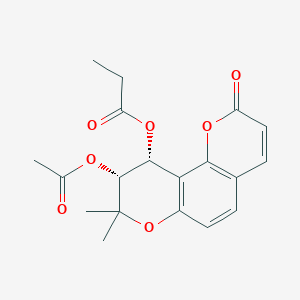
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
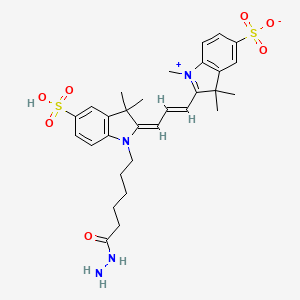

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
